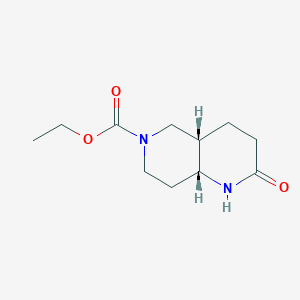

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a complex organic compound with the following structural formula:

C17H28O8S2

It belongs to the class of naphthyridine derivatives and exhibits interesting properties due to its unique ring system. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Industrial Production: Industrial-scale production methods for this compound are limited, primarily because it falls into the category of rare and unique chemicals. Researchers often explore alternative routes or modify existing methods to obtain sufficient quantities for study.

Chemical Reactions Analysis

Reactivity: Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions:

Oxidation: It may be oxidized under appropriate conditions.

Reduction: Reduction reactions can yield different derivatives.

Substitution: Substituents can be introduced at various positions on the naphthyridine ring.

Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Various alkylating agents or nucleophiles can be used.

Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to carboxylic acid derivatives, while reduction could yield saturated analogs.

Scientific Research Applications

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate finds applications in:

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biological Studies: It may interact with biological targets or serve as a probe in studies.

Chemical Research: Its unique structure inspires synthetic methodologies.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is rare, we can compare it to related compounds:

2H-2,4a-Methanonaphthalene: A structurally simpler compound .

2H-2,4a-Methanonaphthalen-8(5H)-one: Another related compound .

Biological Activity

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound with a naphthyridine core structure, notable for its unique stereochemistry and diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15N2O2 and a molecular weight of approximately 226.28 g/mol. Its structure features a carbonyl group and an ester functionality, which contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound has substantial antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Binding Affinity : Research has demonstrated that this compound binds effectively to specific enzymes and receptors involved in cellular signaling pathways. This binding can alter enzyme activity and receptor function, leading to downstream effects on cell behavior.

- Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, enhancing its bioavailability and therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in molecular structure influence biological activity. Below is a summary table:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl (4aR,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate | Similar naphthyridine core | Antimicrobial | Different stereochemistry affects activity profile |

| Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate | Contains sulfur instead of oxygen | Anticancer | Sulfur substitution alters reactivity |

| Ethyl 3-hydrazinyl-3-oxopropanoate | Different functional groups | Antimicrobial | Focus on hydrazine functionality |

This table illustrates the impact of structural variations on biological activities.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound.

- Cancer Cell Apoptosis Induction : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in increased markers of apoptosis compared to control groups.

- Neuroprotection in Oxidative Stress Models : Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to untreated controls.

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl (4aS,8aR)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m0/s1 |

InChI Key |

AGZKVIOIYJWUBV-DTWKUNHWSA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=O)N2 |

Canonical SMILES |

CCOC(=O)N1CCC2C(C1)CCC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.